molecular formula C18H20F2N2O B3835945 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine

1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3835945
M. Wt: 318.4 g/mol
InChI Key: WGXMGEBMCKPGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine, also known as DF-MP, is a synthetic compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In

Mechanism of Action

The exact mechanism of action of 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has also been shown to have affinity for the dopamine D2 receptor, which could explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to increase dopamine release in the striatum, which could have implications in the treatment of Parkinson's disease. 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has been found to have low toxicity and high bioavailability, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is its high bioavailability, which makes it an ideal candidate for in vivo studies. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to further explore its potential use as a dopamine receptor ligand for the treatment of Parkinson's disease. Another direction is to study its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
In conclusion, 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high bioavailability and low toxicity make it a promising candidate for further study. While its exact mechanism of action is not fully understood, it has been shown to have anxiolytic and antidepressant-like effects in animal models and could have potential use as a dopamine receptor ligand. Further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 1-(3,4-difluorobenzyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential use as a dopamine receptor ligand, which could have implications in the treatment of Parkinson's disease.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-23-16-5-3-15(4-6-16)22-10-8-21(9-11-22)13-14-2-7-17(19)18(20)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXMGEBMCKPGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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